Methyl 3-(4-aminophenyl)-2-fluoropropanoate
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Overview
Description
Methyl 3-(4-aminophenyl)-2-fluoropropanoate is an organic compound that features a fluorinated propanoate backbone with an aminophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-2-fluoropropanoate typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitrobenzaldehyde and ethyl 2-fluoropropanoate.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The resulting 4-aminobenzaldehyde is then reacted with ethyl 2-fluoropropanoate under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-2-fluoropropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(4-aminophenyl)-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-fluoropropanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(4-aminophenyl)-2-fluoropropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-aminophenyl)-2-chloropropanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 3-(4-aminophenyl)-2-fluoropropanoate is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)-2-fluoropropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGCQMKFXQSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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